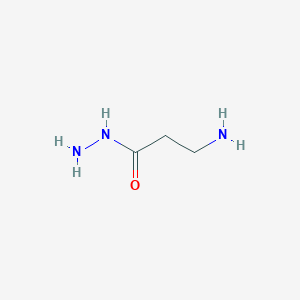

3-Aminopropanehydrazide

Description

Contextual Significance in Organic Chemistry and Synthesis

In the realm of organic chemistry, 3-aminopropanehydrazide serves as a fundamental building block. smolecule.com Its synthesis is often achieved through the reaction of a propanoyl chloride or propionic acid derivative with hydrazine (B178648) hydrate (B1144303). smolecule.com A common laboratory-scale method involves the hydrazinolysis of 2-aminopropanoic acid or its esters under reflux conditions. Another approach involves the conversion of an amino acid to its acid chloride using a reagent like thionyl chloride, followed by a reaction with hydrazine hydrate. Industrial production may utilize continuous flow reactors to enhance efficiency and safety.

The presence of both amine and hydrazide functionalities allows for a variety of reactions. The amino group can participate in nucleophilic substitution reactions, while the hydrazide moiety can undergo condensation reactions with aldehydes and ketones to form hydrazones. smolecule.com These hydrazones are important intermediates in the synthesis of various heterocyclic compounds and other pharmacologically active substances. openreadings.eu

Relevance as a Versatile Molecular Scaffold

The structure of this compound makes it an ideal molecular scaffold for constructing more complex molecules. By reacting its amine and hydrazide groups with different reagents, chemists can introduce a variety of functional groups and build diverse molecular architectures. nih.govktu.edu This versatility has been exploited in the development of new materials and potential therapeutic agents.

For instance, derivatives of this compound have been synthesized and investigated for their potential biological activities, including antimicrobial, anticancer, and antioxidant properties. smolecule.comnih.gov The ability to modify the core structure allows for the fine-tuning of these properties. In one study, novel hydrazones were synthesized from a derivative of this compound and evaluated for their potential to combat antimicrobial resistance. openreadings.eu Other research has focused on creating derivatives with enhanced antioxidant and anticancer activities. nih.govktu.edu

The compound and its derivatives also play a role in materials science. For example, it has been used in the synthesis of dynamic hydrogels. The bifunctional nature of the molecule allows for cross-linking, which is essential for the formation of these gel networks. Specifically, it has been utilized in the creation of disulfide-linked hyaluronic acid hydrogels for potential applications in tissue engineering. diva-portal.orgcardiff.ac.uk

Current Trajectories and Challenges in Academic Inquiry

Current research on this compound and its derivatives is focused on several key areas. A significant trajectory is the continued exploration of its potential in medicinal chemistry. Researchers are actively synthesizing and screening new derivatives for a range of biological activities, including as enzyme inhibitors and for the treatment of diseases like cancer. smolecule.comnih.govmdpi.com For example, it has been investigated as an inhibitor of diamine oxidase (DAO), an enzyme involved in polyamine biosynthesis, which has implications for cancer research. smolecule.com

Another area of active investigation is its use in the development of advanced materials. The ability to form dynamic hydrogels makes it a candidate for applications in drug delivery and regenerative medicine. diva-portal.orgcardiff.ac.ukdiva-portal.org The challenge lies in precisely controlling the properties of these materials, such as their mechanical strength and degradation rate, by carefully designing the molecular structure of the cross-linking agents derived from this compound.

Despite its utility, challenges remain in the synthesis and application of this compound derivatives. Achieving high yields and purity in multi-step synthetic sequences can be complex. Furthermore, when developing therapeutic agents, understanding the structure-activity relationship is crucial for designing compounds with high efficacy and low toxicity. openreadings.eu Future research will likely focus on developing more efficient synthetic methods and employing computational tools to predict the properties of new derivatives, thereby accelerating the discovery of novel applications for this versatile molecule.

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C3H9N3O | nih.govenaminestore.com |

| Molecular Weight | 103.12 g/mol | enaminestore.comnih.gov |

| IUPAC Name | This compound | nih.gov |

| SMILES | NCCC(=O)NN | enaminestore.com |

| InChI | InChI=1S/C3H9N3O/c4-2-1-3(7)6-5/h1-2,4-5H2,(H2,6,7) | nih.gov |

Table 2: Research Applications of this compound Derivatives

| Application Area | Specific Use | Key Findings | Reference |

| Medicinal Chemistry | Antimicrobial Agents | Novel hydrazone derivatives showed potential in addressing antimicrobial resistance. | openreadings.eu |

| Medicinal Chemistry | Anticancer Agents | Derivatives exhibited cytotoxic effects against cancer cell lines like human glioblastoma and triple-negative breast cancer. nih.govktu.edu | nih.govktu.edu |

| Medicinal Chemistry | Antioxidants | Certain derivatives displayed antioxidant activity higher than that of ascorbic acid. nih.gov | nih.gov |

| Materials Science | Hydrogel Formation | Used as a cross-linker in the synthesis of dynamic hyaluronic acid hydrogels for tissue engineering. | diva-portal.orgcardiff.ac.uk |

| Biochemical Research | Enzyme Inhibition | Acts as a specific inhibitor of diamine oxidase (DAO), useful for studying polyamine biosynthesis. | smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

3-aminopropanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O/c4-2-1-3(7)6-5/h1-2,4-5H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGUMYDTHLRXMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization Strategies and Functional Analog Design of 3 Aminopropanehydrazide

Synthesis of Hydrazone and Schiff Base Derivatives

The reaction of the hydrazide group in 3-aminopropanehydrazide with carbonyl compounds is a robust method for creating hydrazone derivatives. Similarly, the primary amine can react to form Schiff bases, although the greater nucleophilicity of the terminal nitrogen of the hydrazide group generally favors hydrazone formation under neutral or slightly acidic conditions.

Condensation Reactions with Aldehydes and Ketones

The condensation of this compound with a variety of aldehydes and ketones represents a straightforward approach to generating a library of hydrazone derivatives. This reaction typically proceeds by the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. The reaction is often carried out in a suitable solvent such as ethanol (B145695) or methanol (B129727) and can be catalyzed by the addition of a small amount of acid.

The general reaction is as follows:

R¹R²C=O + H₂NNHC(=O)CH₂CH₂NH₂ → R¹R²C=NNHC(=O)CH₂CH₂NH₂ + H₂O

The nature of the R¹ and R² groups on the aldehyde or ketone can be varied to introduce different functionalities into the final molecule, such as aromatic rings, aliphatic chains, or heterocyclic moieties. This allows for the fine-tuning of the physicochemical properties of the resulting hydrazones.

Table 1: Examples of Hydrazone Derivatives from this compound This table presents hypothetical data for illustrative purposes.

| Entry | Carbonyl Compound | Product Name | Molecular Formula |

| 1 | Benzaldehyde | N'-(phenylmethylene)-3-aminopropanehydrazide | C₁₀H₁₃N₃O |

| 2 | Acetone | N'-(propan-2-ylidene)-3-aminopropanehydrazide | C₆H₁₃N₃O |

| 3 | 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-3-aminopropanehydrazide | C₁₀H₁₂N₄O₃ |

| 4 | Cyclohexanone | N'-(cyclohexylidene)-3-aminopropanehydrazide | C₉H₁₇N₃O |

Mechanistic Aspects of Aniline-Catalyzed Hydrazone Formation

The rate of hydrazone formation can be significantly enhanced by the use of a nucleophilic catalyst, with aniline being a classic example. The catalytic cycle involves the initial reaction of aniline with the carbonyl compound to form a protonated Schiff base (anilinium imine). This intermediate is more electrophilic than the original carbonyl compound, making it more susceptible to nucleophilic attack by the hydrazide.

The mechanism proceeds through the following key steps:

Formation of the Anilinium Imine: Aniline attacks the carbonyl carbon, and subsequent dehydration forms a highly reactive anilinium imine intermediate.

Nucleophilic Attack by Hydrazide: The terminal nitrogen of this compound attacks the imine carbon of the activated intermediate.

Catalyst Regeneration: A proton transfer cascade leads to the formation of the hydrazone and the regeneration of the aniline catalyst.

This catalytic approach is particularly useful for less reactive ketones or when milder reaction conditions are required. The efficiency of the catalysis can be influenced by the pH of the reaction medium and the electronic properties of the aniline catalyst.

Incorporation into Heterocyclic Systems

The functional groups of this compound serve as key synthons for the construction of various heterocyclic rings, which are prevalent scaffolds in pharmacologically active compounds.

Formation of Pyrazole and Pyridazine Ring Systems

Pyrazoles: this compound can be utilized to synthesize substituted pyrazoles through condensation reactions with 1,3-dicarbonyl compounds. The reaction proceeds by initial formation of a hydrazone with one carbonyl group, followed by intramolecular cyclization and dehydration involving the second carbonyl group. The amino group on the propane (B168953) chain remains as a functional handle for further derivatization.

Pyridazines: The synthesis of pyridazine derivatives can be achieved by reacting this compound with 1,4-dicarbonyl compounds or their equivalents, such as γ-ketoesters. The reaction involves a double condensation to form the six-membered dihydropyridazine ring, which can then be oxidized to the aromatic pyridazine.

Table 2: Hypothetical Heterocyclic Derivatives from this compound This table presents hypothetical data for illustrative purposes.

| Entry | Reagent | Heterocyclic Product | Product Substructure |

| 1 | Acetylacetone | Pyrazole | 3-(2-aminoethyl)-5-methyl-1H-pyrazole |

| 2 | Hexane-2,5-dione | Pyridazine | 3-(2-aminoethyl)-6-methylpyridazine |

Synthesis of Triazole, Thiadiazole, and Oxadiazole Derivatives

The hydrazide moiety of this compound is a versatile precursor for the synthesis of five-membered heterocycles containing additional heteroatoms.

1,2,4-Triazoles: Reaction of this compound with a suitable one-carbon synthon, such as formic acid or orthoesters, followed by cyclization, can yield 1,2,4-triazole derivatives. Alternatively, acylation of the hydrazide followed by reaction with an amine source and subsequent cyclization is a common strategy.

1,3,4-Thiadiazoles: These can be prepared from this compound by first converting it to a thiosemicarbazide derivative by reaction with an isothiocyanate. Subsequent acid-catalyzed cyclization and dehydration of the thiosemicarbazide affords the 2-amino-1,3,4-thiadiazole ring.

1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazoles can be achieved by the cyclodehydration of diacylhydrazine precursors. This compound can be acylated with an acid chloride or anhydride (B1165640), and the resulting diacylhydrazine can be cyclized using dehydrating agents like phosphorus oxychloride or sulfuric acid.

Exploration of Fused Polycyclic Scaffolds

The primary amino group in the derivatives of this compound provides a strategic point for the construction of fused polycyclic systems. For instance, a pyrazole derivative of this compound, as described in section 3.2.1, can undergo further reactions. The amino group can be reacted with β-ketoesters to form a pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry.

This strategy involves a multi-step sequence:

Formation of the initial heterocyclic ring (e.g., pyrazole) from this compound.

Reaction of the pendant amino group with a suitable bifunctional reagent to construct the second ring.

Intramolecular cyclization and aromatization to yield the final fused polycyclic system.

This approach allows for the systematic building of molecular complexity and the generation of novel chemical entities with potential biological activity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatized Compounds

The exploration of SAR and SPR is fundamental to understanding how chemical modifications to a core structure, such as this compound, influence its biological activity and physicochemical properties. These studies are critical for optimizing lead compounds into viable drug candidates.

Systemic Modifications for Tunable Molecular Functionality

The core structure of this compound offers several points for derivatization, including the primary amine, the hydrazide moiety, and the propyl linker. Modifications at these positions can significantly alter the molecule's size, shape, polarity, and hydrogen bonding capacity, all of which are key determinants of its biological activity and properties.

For instance, acylation of the primary amine with various substituted benzoyl chlorides can introduce a range of functionalities that can probe the binding pocket of a target protein for specific interactions. The nature of the substituent on the phenyl ring (e.g., electron-donating or electron-withdrawing groups) can modulate the electronic properties of the entire molecule, influencing its binding affinity and reactivity.

Similarly, condensation of the hydrazide group with different aldehydes or ketones can generate a diverse library of hydrazone derivatives. The steric and electronic properties of the substituent introduced via the carbonyl compound can have a profound effect on the molecule's conformational flexibility and its ability to form key interactions with a receptor.

A hypothetical SAR study on a series of this compound derivatives targeting a specific enzyme could yield data as presented in the interactive table below. In this example, we will consider the inhibitory activity (IC50) against a hypothetical enzyme "Enzyme X".

| Derivative | Modification | R Group | IC50 (µM) | LogP |

| 1 | Parent Compound | - | >100 | 0.5 |

| 2a | N-acylation | 4-Chlorobenzoyl | 25.3 | 2.8 |

| 2b | N-acylation | 4-Methoxybenzoyl | 52.1 | 1.9 |

| 2c | N-acylation | 4-Nitrobenzoyl | 15.8 | 1.5 |

| 3a | Hydrazone formation | Benzaldehyde | 45.6 | 2.1 |

| 3b | Hydrazone formation | 4-Hydroxybenzaldehyde | 30.2 | 1.7 |

| 3c | Hydrazone formation | 4-Chlorobenzaldehyde | 18.9 | 3.0 |

From this hypothetical data, several SAR trends can be discerned:

N-acylation: Introduction of an acyl group at the primary amine generally improves activity compared to the parent compound. The presence of an electron-withdrawing nitro group (2c) leads to the most potent compound in this series, suggesting that electronic effects play a significant role in binding.

Hydrazone Formation: The formation of hydrazones also enhances inhibitory activity. A halogen substituent on the phenyl ring of the aldehyde (3c) appears to be beneficial for potency, possibly due to favorable hydrophobic or halogen bonding interactions within the enzyme's active site.

Structure-Property Relationship (SPR): As expected, the modifications significantly impact the lipophilicity (LogP) of the compounds. The introduction of hydrophobic groups like the 4-chlorobenzoyl (2a) and 4-chlorobenzylidene (3c) moieties increases the LogP, which could influence properties such as solubility and cell permeability. The presence of a hydroxyl group (3b) leads to a more moderate LogP value.

These systematic modifications and the resulting SAR/SPR data provide a roadmap for further optimization, guiding the design of next-generation analogs with improved potency and more favorable physicochemical properties.

Computational Approaches to Ligand Efficiency and Design

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to predict the binding affinity and other properties of molecules, thereby accelerating the design-synthesis-test cycle. For derivatives of this compound, computational approaches can provide valuable insights into their interactions with biological targets and help prioritize the synthesis of the most promising candidates.

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor. By docking a series of virtual this compound derivatives into the active site of a target protein, researchers can visualize the binding modes and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information can explain the observed SAR trends and guide the design of new derivatives with improved binding complementarity.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with the observed activity, a QSAR model can be developed to predict the activity of unsynthesized compounds. This allows for the virtual screening of large compound libraries and the identification of novel, potentially potent analogs of this compound.

Ligand efficiency (LE) is a metric used to assess the binding energy of a ligand on a per-atom basis. It is calculated as the binding affinity (e.g., -ΔG) divided by the number of non-hydrogen atoms. LE is a valuable tool for comparing the "quality" of different fragments and lead compounds. In the context of this compound derivatization, calculating the LE for each analog can help identify which modifications contribute most efficiently to binding and avoid the unnecessary addition of molecular weight that does not translate into improved affinity.

A hypothetical computational study on the same series of this compound derivatives could generate the data presented in the interactive table below.

| Derivative | Docking Score (kcal/mol) | Predicted pIC50 (QSAR) | Ligand Efficiency (LE) |

| 2a | -7.8 | 4.5 | 0.35 |

| 2b | -7.2 | 4.2 | 0.32 |

| 2c | -8.5 | 4.8 | 0.38 |

| 3a | -6.9 | 4.3 | 0.31 |

| 3b | -7.5 | 4.6 | 0.34 |

| 3c | -8.2 | 4.7 | 0.37 |

The computational results can be interpreted as follows:

Docking Scores: The calculated docking scores correlate reasonably well with the experimental IC50 values, with the more potent compounds (2c and 3c) showing more favorable (more negative) docking scores. This suggests that the computational model is effectively capturing the key binding interactions.

QSAR Predictions: The QSAR model, built upon the experimental data, can predict the pIC50 values of the compounds. The good correlation between the predicted and experimental values would validate the model's predictive power for designing new analogs.

Ligand Efficiency: The LE values provide an additional layer of analysis. While compound 2c is the most potent, its LE is also the highest, indicating that the nitrobenzoyl group is a very efficient addition for improving binding affinity. Comparing compounds 2a and 3c, which have similar potency, 3c has a slightly higher LE, suggesting that the 4-chlorobenzylidene moiety might be a more efficient fragment for this particular target.

By integrating these computational approaches, researchers can gain a deeper understanding of the SAR and SPR of this compound derivatives. This knowledge-driven approach facilitates a more rational and efficient design of novel functional analogs with tailored molecular properties for a desired biological function.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for providing detailed information about the atomic-level structure of molecules in solution and the solid state.

Proton (¹H) and Carbon-13 (¹³C) NMR for Primary Structure Determination

One-dimensional ¹H and ¹³C NMR are the first steps in the structural analysis of 3-Aminopropanehydrazide, confirming the presence and environment of all proton and carbon nuclei.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms. Based on analyses of structurally similar compounds like 3-aminopropanamide (B1594134) and general chemical shift principles, a predicted ¹H NMR spectrum is summarized in Table 1.

The methylene (B1212753) protons adjacent to the amino group (H-3) are expected to appear as a triplet, shifted downfield due to the deshielding effect of the nitrogen atom. The central methylene protons (H-2) would likely present as a multiplet (a quintet), being coupled to both neighboring methylene groups. The protons on the nitrogen atoms of the amine and hydrazide groups (NH₂ and NH-NH₂) are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂-C=O (H-2) | ~2.2 - 2.5 | Triplet | ~6-7 |

| -CH₂-CH₂-C=O (H-3) | ~2.8 - 3.1 | Triplet | ~6-7 |

| -NH₂ (Amine) | Variable (Broad) | Singlet | N/A |

| -NH-NH₂ (Hydrazide) | Variable (Broad) | Singlet | N/A |

Note: Predicted values are based on spectral data of analogous compounds and general NMR principles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, three distinct signals are expected, corresponding to the carbonyl carbon and the two methylene carbons of the propyl chain. The carbonyl carbon (C-1) is anticipated to have the largest chemical shift due to the strong deshielding effect of the double-bonded oxygen. The chemical shifts of the methylene carbons are influenced by their proximity to the electronegative nitrogen and carbonyl groups. A predicted ¹³C NMR data is presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-1) | ~170 - 175 |

| -CH₂-C=O (C-2) | ~35 - 40 |

Note: Predicted values are based on spectral data of analogous compounds and general NMR principles. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques for Connectivity and Conformation

To establish the connectivity between the protons and carbons identified in the 1D spectra, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. For this compound, a cross-peak between the signals of the H-2 and H-3 protons would definitively confirm the propylene (B89431) backbone structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. The HSQC spectrum would show a correlation between the H-2 proton signal and the C-2 carbon signal, and a correlation between the H-3 proton signal and the C-3 carbon signal, thus confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For instance, a correlation between the H-3 protons and the C-2 carbon, as well as the H-2 protons and the C-1 (carbonyl) carbon, would further solidify the structural assignment.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information on the averaged structure of a molecule, solid-state NMR (ssNMR) can elucidate the structure and dynamics in the solid phase. For this compound, ssNMR could be used to study polymorphism, identify different crystalline forms, and understand intermolecular interactions, such as hydrogen bonding, in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of both ¹³C and ¹⁵N (with isotopic labeling) nuclei, providing insights into the local environment and packing of the molecules in the solid form.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amine, amide (from the hydrazide), and alkyl functionalities. A summary of the expected key vibrational frequencies is provided in Table 3, based on data from similar structures like propionamide (B166681) and general IR absorption tables.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3350 - 3250 | N-H stretching | Hydrazide (-NH-NH₂) |

| 2960 - 2850 | C-H stretching | Alkyl chain (-CH₂-) |

| ~1650 | C=O stretching (Amide I) | Hydrazide |

| ~1600 | N-H bending | Primary Amine (-NH₂) |

| ~1550 | N-H bending (Amide II) | Hydrazide |

Note: Predicted values are based on spectral data of analogous compounds and general IR principles. Actual experimental values may vary.

The N-H stretching vibrations of the primary amine and hydrazide groups are expected in the high-frequency region. The primary amine should show two distinct bands corresponding to asymmetric and symmetric stretching. The carbonyl (C=O) stretching of the hydrazide group, often referred to as the Amide I band, is a strong and characteristic absorption. The N-H bending vibrations of the amine and hydrazide (Amide II) also provide valuable diagnostic information.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups with large dipole moment changes, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for observing the C-C backbone vibrations and the symmetric N-H stretching modes. The C=O stretch is also Raman active. A comparison of the FT-IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. A predicted Raman spectrum would show prominent peaks for the C-H and N-H stretching vibrations, as well as the amide bands.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3350 - 3250 | N-H stretching | Amine, Hydrazide |

| 2960 - 2850 | C-H stretching | Alkyl chain |

| ~1650 | C=O stretching (Amide I) | Hydrazide |

| ~1450 | C-H bending | Alkyl chain |

| ~1050 | C-N stretching | Amine, Hydrazide |

Note: Predicted values are based on general principles of Raman spectroscopy for the functional groups present. Actual experimental values may vary.

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of chemical compounds. For a molecule like this compound, high-resolution and tandem mass spectrometry would provide definitive structural information.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. The theoretical monoisotopic mass of the protonated molecular ion of this compound ([M+H]⁺) can be calculated to serve as a reference.

Formula: C₃H₉N₃O

Monoisotopic Mass of Neutral Molecule (M): 103.07456 Da

Monoisotopic Mass of Protonated Ion ([M+H]⁺): 104.08234 Da

An HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, would be capable of measuring the m/z of the protonated ion with an accuracy typically within 5 parts per million (ppm). This level of accuracy allows for the confident differentiation of this compound from other compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical Mass Data for Protonated this compound

| Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

|---|

This table presents calculated theoretical values, not experimental results.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the protonated molecule at m/z 104.082) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a structural fingerprint of the molecule.

For this compound (H₂N-CH₂-CH₂-CO-NH-NH₂), the fragmentation would likely occur at the weakest bonds, primarily the amide and N-N bonds. Key predicted fragmentation pathways would include:

Loss of Ammonia (B1221849) (NH₃): Cleavage of the terminal amino group or rearrangement could lead to the loss of a neutral ammonia molecule.

Loss of Water (H₂O): Rearrangement and loss of water from the protonated molecule.

Cleavage of the N-N Bond: Fragmentation of the hydrazide group could result in the loss of diazene (B1210634) (N₂H₂) or the formation of characteristic acylium ions.

Amide Bond Cleavage: Scission of the C-N bond in the amide linkage is a common pathway, leading to the formation of a propanoyl-related cation.

Analysis of the masses of these fragment ions would allow for the reconstruction of the molecular structure and confirmation of the connectivity of the atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The structure of this compound contains a carbonyl group (C=O) and amino groups (-NH₂), which act as chromophores and auxochromes, respectively.

The primary electronic transition expected for this molecule would be an n → π (n-to-pi-star) transition associated with the carbonyl group. This transition involves the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to an anti-bonding π orbital. These transitions are typically of lower intensity and occur at longer wavelengths compared to π → π* transitions. Since this compound lacks conjugated π systems, strong π → π* absorptions are not expected in the near-UV range. The presence of the amino groups (auxochromes) may cause a slight shift in the absorption maximum. The UV-Vis spectrum would likely exhibit a weak absorption band in the region of 200-220 nm.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. To perform this analysis, a suitable single crystal of this compound would first need to be grown.

This technique would provide precise data on:

Bond Lengths and Angles: The exact distances between atoms (e.g., C=O, C-N, N-N) and the angles between bonds, confirming the molecular geometry.

Conformation: The specific spatial orientation of the molecule's flexible parts, such as the rotation around the C-C and C-N single bonds.

Crystal Packing: How individual molecules of this compound arrange themselves in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonding. The amino and hydrazide groups are strong hydrogen bond donors and acceptors, and would be expected to form an extensive network of hydrogen bonds, significantly influencing the crystal structure.

Since this compound is an achiral molecule (it does not possess a stereocenter), the concept of absolute stereochemistry (distinguishing between R and S enantiomers) is not applicable. However, the crystallographic data would provide an unambiguous confirmation of its molecular structure and intermolecular interactions.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ammonia |

| Water |

Computational Chemistry and Theoretical Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its favorable balance of accuracy and computational cost. researchgate.net It is used to investigate the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. unige.cheurjchem.com

For 3-aminopropanehydrazide, DFT calculations would be employed to determine a wide range of properties. The process begins with geometry optimization to find the lowest energy structure of the molecule. From this optimized geometry, various electronic properties can be calculated. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap, for example, is an indicator of chemical stability and reactivity. nih.gov

Furthermore, DFT can predict spectroscopic properties. By calculating vibrational frequencies, a theoretical infrared (IR) spectrum can be generated and compared with experimental data to confirm the structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental spectra. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and simulate UV-visible absorption spectra. researchgate.net

| NMR Chemical Shifts | Theoretical prediction of ¹H and ¹³C NMR shifts. | Aids in the assignment of peaks in experimental NMR spectra. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles and physical constants, without the inclusion of empirical parameters. wiley.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve accuracy by using more sophisticated approximations for the many-electron wavefunction, albeit at a higher computational cost compared to DFT. researchgate.netresearchgate.net

For a relatively small molecule like this compound, high-level ab initio calculations could be performed to obtain highly accurate energetic and geometrical data. These methods are particularly valuable for benchmarking the results from more approximate methods like DFT. Geometrical optimizations using methods like MP2 can provide very precise bond lengths and angles. Coupled Cluster calculations, often considered the "gold standard" in quantum chemistry, can yield extremely accurate single-point energies, which are crucial for calculating reaction energies and activation barriers with high confidence. dovepress.com

Table 2: Comparison of Quantum Chemical Methodologies for this compound Analysis

| Method | Key Feature | Typical Application | Relative Cost |

|---|---|---|---|

| Hartree-Fock (HF) | Mean-field approximation, neglects electron correlation. | Initial geometry optimization, basis for more advanced methods. | Low |

| Density Functional Theory (DFT) | Includes electron correlation via an exchange-correlation functional. | Geometry optimization, electronic properties, spectroscopic prediction. | Medium |

| Møller-Plesset (MP2) | Includes electron correlation via perturbation theory. | High-accuracy geometry and energy calculations for small molecules. | High |

| Coupled Cluster (CC) | Highly accurate treatment of electron correlation. | Benchmark energy calculations ("gold standard"). | Very High |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational changes and dynamics of molecules. nih.govmdpi.com

This compound possesses several rotatable bonds, allowing it to adopt numerous conformations in space. MD simulations are an ideal tool to explore the conformational landscape of the molecule. By simulating the molecule for a sufficient length of time (typically nanoseconds to microseconds), a trajectory is generated that shows how the molecule flexes, rotates, and changes its shape. diva-portal.org

MD simulations can also be used to study how this compound interacts with its environment, most commonly a solvent like water. Explicit solvent simulations, where individual water molecules are included, provide a realistic model of the hydration shell around the molecule. ui.ac.id Analysis of these simulations can reveal the number and lifetime of hydrogen bonds between the amine and hydrazide groups of the molecule and the surrounding water, which is crucial for understanding its solubility and behavior in aqueous biological systems. The simulation can also be used to calculate properties like the radius of gyration (Rg) and the solvent-accessible surface area (SASA) to quantify changes in the molecule's compactness and exposure to the solvent. mdpi.com

In Silico Screening and Molecular Docking

In silico screening involves the use of computational methods to identify and evaluate potential drug candidates. mdpi.com Molecular docking is a key technique in this process, predicting the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. mdpi.comnanobioletters.com

While direct docking studies on this compound are not widely reported, research has been conducted on its derivatives. For example, a 2020 study investigated the antioxidant and anticancer activity of novel derivatives of 3-[(4-methoxyphenyl)amino]propane-hydrazide. Conference proceedings also mention the synthesis of hydrazones from 3-(4-ethoxyphenyl)aminopropanehydrazide and the evaluation of their biological activity in silico, which implies the use of molecular docking or similar computational screening methods. bg.ac.rs

The typical molecular docking workflow involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and the ligand (e.g., a derivative of this compound).

Docking Simulation: Using software like AutoDock to explore possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: Each pose is assigned a score, typically a binding energy value (in kcal/mol), which estimates the binding affinity. The poses with the lowest binding energies are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the protein's amino acid residues.

These studies on derivatives demonstrate how the this compound scaffold can be used as a starting point for designing molecules with potential biological activity, with computational docking playing a crucial role in predicting their interaction with therapeutic targets.

Prediction of ADMET-Related Molecular Descriptors

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early phases of drug discovery and chemical safety assessment. researchgate.netarxiv.org These predictions are made using computational models that correlate a molecule's structure with its pharmacokinetic and toxicological profile. nih.govajol.info For this compound, a set of ADMET-related molecular descriptors can be calculated using various in silico tools. These descriptors help in assessing the compound's drug-likeness and potential biological behavior.

Key molecular descriptors relevant to ADMET prediction for a small, polar molecule like this compound would likely include:

Molecular Weight (MW): A low molecular weight generally correlates with better absorption.

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A balanced LogP is often crucial for good oral bioavailability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): These influence solubility and membrane permeability.

Topological Polar Surface Area (TPSA): This descriptor is a good indicator of a drug's ability to permeate cell membranes.

Aqueous Solubility (LogS): Predicts the solubility of the compound in water, which is important for administration and distribution.

Blood-Brain Barrier (BBB) Permeability: Predicts the likelihood of the compound crossing into the central nervous system.

Human Intestinal Absorption (HIA): Estimates the percentage of the compound that will be absorbed from the gut.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes.

Table 1: Predicted ADMET-Related Molecular Descriptors for this compound

| Descriptor | Predicted Value Range | Implication for ADMET Profile |

| Molecular Weight ( g/mol ) | ~103.12 | Low; generally favorable for absorption. |

| LogP | Low (likely < 0) | Indicates high hydrophilicity; may limit passive diffusion across lipid membranes. |

| Hydrogen Bond Donors | High (likely ≥ 3) | Contributes to high aqueous solubility but can hinder membrane permeability. |

| Hydrogen Bond Acceptors | High (likely ≥ 3) | Contributes to high aqueous solubility and potential for interactions with biological targets. |

| Topological Polar Surface Area (TPSA) | High (likely > 60 Ų) | Suggests lower passive membrane permeability. |

| Aqueous Solubility (LogS) | High | Favorable for formulation and distribution in aqueous environments. |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB due to high polarity. |

| Human Intestinal Absorption (HIA) | Moderate to Low | High polarity may limit passive absorption. |

| CYP450 2D6 Inhibition | Unlikely | Small, simple structures often have a lower propensity for CYP inhibition. |

Note: The values in the table above are estimations based on the general properties of small, aliphatic hydrazides and have not been derived from a specific computational study on this compound.

Ligand-Target Interaction Modeling for Mechanistic Hypotheses

Ligand-target interaction modeling, primarily through molecular docking, is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. nih.govnih.govchemrxiv.org This method is instrumental in forming mechanistic hypotheses about a compound's biological activity. researchgate.netplos.org

For this compound, its small size and functional groups—a primary amine and a hydrazide moiety—suggest it could act as a nucleophile or a hydrogen bond donor/acceptor in various biological contexts. Potential interactions that could be modeled include:

Enzyme Inhibition: The hydrazide group is known to be reactive and can form covalent bonds with enzyme cofactors like pyridoxal (B1214274) phosphate (B84403) (PLP), potentially inhibiting PLP-dependent enzymes. The primary amine could also interact with acidic residues in an enzyme's active site.

Receptor Binding: The compound's functional groups could form hydrogen bonds with amino acid residues in a receptor's binding pocket.

A hypothetical molecular docking study of this compound into the active site of an enzyme like a transaminase could reveal:

Binding Affinity: A calculated score (e.g., in kcal/mol) indicating the strength of the interaction.

Binding Pose: The specific orientation of the molecule within the active site.

Key Interactions: Identification of specific amino acid residues involved in hydrogen bonding, electrostatic, or other interactions. For instance, the hydrazide group might interact with a key catalytic residue, while the aminopropyl chain could form additional contacts within a binding groove.

While no specific docking studies for this compound are readily available, research on other hydrazide derivatives shows their capacity for stable binding in enzyme active sites, often involving hydrogen bonds and other intermolecular interactions. nih.govresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. imist.mamdpi.comresearchgate.net These models are developed by analyzing a dataset of compounds with known activities or properties and identifying the molecular descriptors that are most predictive. nih.govnih.gov

There are no published QSAR/QSPR models specifically developed for this compound. However, if one were to develop such a model for a series of related short-chain aliphatic hydrazides, the process would involve:

Data Set Collection: Assembling a group of aliphatic hydrazides with measured biological activity (for QSAR) or a specific property (for QSPR).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to create a mathematical equation that correlates the descriptors with the activity/property.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not due to chance correlation.

For a series of aliphatic hydrazides, key descriptors in a QSAR/QSPR model might include those related to molecular size, polarity (like TPSA), and electronic properties of the hydrazide and amine groups. Such a model could then be used to predict the activity or property of new, unsynthesized compounds, including this compound.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Nucleophilic Properties of the Hydrazide Moiety

The hydrazide functional group is characterized by the presence of a nitrogen atom adjacent to a carbonyl group. The lone pair of electrons on the terminal nitrogen atom of the hydrazide is highly available for nucleophilic attack, making this part of the molecule a reactive center for various condensation and cyclization reactions. Research indicates that this moiety serves as a key precursor for the synthesis of various heterocyclic compounds. For instance, the hydrazide can react with isatin (B1672199) to form amino acid hydrazones, which can then be cyclized. impactfactor.org Similarly, derivatives of 3-aminopropanehydrazide are used to synthesize more complex molecules like semicarbazides, thiosemicarbazides, and various five-membered rings such as thiadiazoles and triazolones. ktu.edu The formation of hydrazones from substituted 3-aminopropanehydrazides further highlights the nucleophilic character of the hydrazide group. bg.ac.rs

Detailed quantitative studies determining the specific kinetic and thermodynamic parameters for reactions involving this compound are not extensively available in the reviewed literature. However, the principles of kinetic and thermodynamic control are fundamental to understanding its reaction pathways. libretexts.orglibretexts.org

Kinetic Control: In reactions with multiple possible products, the kinetically controlled product is the one that is formed the fastest, as it proceeds via the transition state with the lowest activation energy. libretexts.orgmasterorganicchemistry.com For hydrazide reactions, this might be the initial formation of a hydrazone under mild, irreversible conditions.

Thermodynamic Control: The thermodynamically controlled product is the most stable product. Its formation is favored under conditions that allow the reaction to be reversible (e.g., higher temperatures), enabling the system to reach equilibrium. libretexts.orgmasterorganicchemistry.com In the context of this compound, a cyclized heterocyclic product might be thermodynamically favored over an open-chain hydrazone.

This table is conceptual and illustrates the principles that govern the compound's reactivity. Specific values for this compound are not available in the cited sources.

The nucleophilic character of the hydrazide moiety is sensitive to both its chemical environment and the presence of other functional groups on the molecule.

Environmental Factors: pH is a critical factor. The synthesis of derivatives often requires careful pH control to ensure the hydrazide's terminal nitrogen is deprotonated and thus maximally nucleophilic, without causing hydrolysis of the amide bond. Solvent choice is also crucial; for instance, condensation reactions with diones are often performed in alcohols like propan-2-ol with an acid catalyst. ktu.edu

Substituent Effects: The electronic nature of substituents can significantly alter reactivity. Electron-withdrawing groups attached to the molecule can decrease the nucleophilicity of the hydrazide nitrogen by pulling electron density away from it. lumenlearning.com Conversely, electron-donating groups would be expected to enhance its nucleophilicity. Studies on N-phenyl substituted analogs of this compound, such as 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrate that the core reactivity of the hydrazide is maintained, allowing it to react with anhydrides and diones to form a variety of derivatives. ktu.edu

Reactivity Profile of the Aminopropane Chain

The primary amino group (-NH₂) at the end of the propane (B168953) chain offers a second site for nucleophilic reactions, distinct from the hydrazide. This allows for selective functionalization of the molecule. For example, in a study involving a substituted this compound, the amino group was shown to undergo acetylation with acetic anhydride (B1165640) to form the corresponding acetamide (B32628) derivative. ktu.edu This reaction demonstrates that the primary amine can act as a nucleophile independently of the hydrazide group, enabling the synthesis of compounds where each end of the molecule is functionalized differently. This bifunctionality makes this compound a versatile scaffold for building more complex molecular architectures.

Exploration of Reaction Mechanisms via Spectroscopic and Computational Approaches

The transformation of this compound and its derivatives is routinely monitored and confirmed using a combination of spectroscopic techniques. rsc.org

Spectroscopic Approaches:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For this compound, characteristic stretching frequencies include those for N-H bonds in the amine and amide groups (around 3275-3541 cm⁻¹), C=O stretching in the amide (around 1682 cm⁻¹), and N-N stretching (around 1103 cm⁻¹). impactfactor.org Upon reaction, the disappearance of these bands or the appearance of new ones (e.g., C=N in a hydrazone) provides direct evidence of the chemical transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise structure of reaction products. nih.gov For example, in the formation of a pyrrole (B145914) derivative from a substituted this compound, the appearance of new singlets in the ¹H-NMR spectrum corresponding to the methyl and CH groups of the pyrrole ring confirms the success of the cyclization reaction. ktu.edu

Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compounds, verifying that the expected addition or cyclization has occurred.

Computational Approaches: While specific computational studies on this compound itself were not prominent in the search results, "in silico" methods are increasingly used to probe reaction mechanisms, stability, and electronic properties of related molecules. bg.ac.rsnih.gov Density Functional Theory (DFT) calculations, for instance, can be employed to model transition states, calculate activation barriers, and rationalize the outcomes of complex reactions, such as cycloadditions involving molecules with similar functional groups. researchgate.net Such computational insights complement experimental findings to provide a complete picture of the reaction mechanism. nih.gov

Intermolecular Interactions and Self-Assembly Phenomena

This compound possesses multiple sites capable of participating in strong intermolecular interactions, particularly hydrogen bonding. libretexts.org The amide group has a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the primary amine (-NH₂) and the terminal hydrazide amine (-NH₂) are both excellent hydrogen bond donors. harvard.edusaskoer.ca

These strong, directional interactions suggest that this compound has a high potential for forming ordered supramolecular structures or self-assembled networks in both solution and the solid state. mdpi.com Hydrogen bonds can link molecules together into chains, sheets, or three-dimensional lattices. While specific studies on the self-assembly of this compound were not identified, the self-assembly of amino acids and short peptides into functional materials is a well-documented phenomenon. nih.govfrontiersin.org Given its structural features, which combine aspects of an amino acid (the aminopropane backbone) and a reactive linker (the hydrazide), it is plausible that it could form hydrogels or other biomaterials, similar to how related hydrazide derivatives are used for cross-linking polymers. nih.gov

Applications As Core Building Blocks in Advanced Chemical Synthesis

Precursor in Polymer Chemistry

The presence of two reactive sites in 3-aminopropanehydrazide, the amino group and the hydrazide moiety, allows for its potential incorporation into polymeric structures through various polymerization techniques. These functional groups can act as points for chain growth or as handles for subsequent chemical modifications.

Polymeric scaffolds are three-dimensional networks that provide structural support for tissue engineering or act as a framework for the display of functional molecules. mdpi.comduq.edu The design of these scaffolds often requires the incorporation of specific functional groups to tune their physical, chemical, and biological properties. nih.govfrontiersin.org

While direct studies involving this compound in polymeric scaffolds are not prevalent in the current literature, the analogous compound, poly(acryloyl hydrazide), has been demonstrated as a versatile reactive scaffold. nih.govrsc.org This suggests that a monomer derived from this compound could be polymerized to create a scaffold. The resulting polymer would possess pendant aminopropanehydrazide groups. The primary amine could be utilized for cross-linking to enhance the mechanical stability of the scaffold, a critical factor for applications in tissue engineering. mdpi.com The hydrazide group, on the other hand, offers a reactive site for the attachment of bioactive molecules, drugs, or imaging agents.

The general strategy for creating such functional polymeric scaffolds is outlined in the table below, postulating the use of a hypothetical this compound-derived monomer.

| Step | Description | Potential Role of this compound Derivative |

| Monomer Synthesis | A polymerizable group (e.g., an acryloyl or methacryloyl group) is attached to the this compound backbone. | The amine group of this compound could be reacted with acryloyl chloride or a similar reagent to form a vinyl monomer. |

| Polymerization | The monomer is polymerized, often using controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) to obtain well-defined polymers. sigmaaldrich.com | The resulting polymer would have pendant side chains containing the hydrazide functionality. |

| Scaffold Fabrication | The polymer is processed into a 3D structure using techniques like electrospinning, freeze-drying, or 3D printing. duq.edu | The properties of the resulting scaffold, such as porosity and fiber diameter, can be controlled during this process. |

| Functionalization | Bioactive molecules are attached to the scaffold. | The hydrazide groups on the polymer backbone can react with aldehydes or ketones on biomolecules to form stable hydrazone linkages. nih.govrsc.org |

This approach would allow for the creation of "smart" scaffolds that can respond to specific biological cues or deliver therapeutic agents in a controlled manner.

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be difficult to produce through direct polymerization of functional monomers. nih.govcmu.edu This technique involves polymerizing a monomer with a protected or "masked" functional group, which is later deprotected and reacted to introduce the desired functionality. rsc.org

A polymer containing this compound moieties would be an excellent candidate for post-polymerization modification. The hydrazide group serves as a versatile chemical handle for a variety of conjugation reactions. The most common reaction involving hydrazides is the formation of hydrazones through condensation with aldehydes and ketones. nih.govrsc.org This reaction is highly efficient and can be performed under mild, often aqueous, conditions, making it suitable for the immobilization of sensitive biomolecules.

The table below summarizes potential post-polymerization modification reactions utilizing the hydrazide functionality, based on established hydrazide chemistry.

| Reaction Type | Reagent | Resulting Linkage | Key Features |

| Hydrazone Formation | Aldehydes, Ketones | Hydrazone | Reversible under acidic conditions, allowing for the potential release of conjugated molecules. The reaction is highly specific and proceeds under mild conditions. nih.govrsc.org |

| Acylation | Acyl chlorides, Anhydrides | Acylhydrazide | Forms a stable amide-like bond. |

| Sulfonylation | Sulfonyl chlorides | Sulfonylhydrazide | Creates a stable sulfonamide-like linkage. |

The primary amine group on the this compound side chain offers an additional site for modification, orthogonal to the hydrazide group, which could be exploited for more complex functionalization strategies. For instance, the amine could be used for cross-linking while the hydrazide is used for bioconjugation.

Chiral Building Block in Asymmetric Synthesis (if applicable)

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule, which is crucial in pharmacology as different enantiomers of a drug can have vastly different biological activities. nih.govslideshare.net Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce chirality. researchgate.netnih.gov

For this compound to be a chiral building block, it would need to be synthesized in an enantiomerically pure form, meaning either the (R)- or (S)-enantiomer would be isolated. This would require a stereocenter, which in the case of this compound, would likely be at the second carbon of the propane (B168953) chain if a substituent were present. The standard nomenclature "this compound" does not inherently imply a chiral center.

However, if a chiral version, for instance, (S)- or (R)-2-methyl-3-aminopropanehydrazide, were synthesized, it could potentially be used in asymmetric synthesis. The chiral center would influence the stereochemical outcome of reactions at the nearby functional groups. For example, its incorporation into a drug molecule could be critical for achieving the desired therapeutic effect.

While there is no specific literature on the use of chiral this compound, the concept is well-established for other chiral amines and hydrazides. vulcanchem.com For example, pseudoephenamine is a well-known chiral auxiliary used to direct the stereochemistry of alkylation reactions. nih.gov A hypothetical application of a chiral derivative of this compound is presented below.

| Application | Description |

| Synthesis of Chiral Ligands | A chiral this compound derivative could be used to synthesize chiral ligands for asymmetric catalysis. The stereochemistry of the ligand would influence the enantioselectivity of the catalyzed reaction. |

| Incorporation into Bioactive Molecules | Direct incorporation of a chiral this compound unit into a pharmaceutical compound could be a key step in its asymmetric synthesis, where the specific stereoisomer is responsible for the desired biological activity. nih.gov |

The potential for this compound as a chiral building block is entirely dependent on the successful synthesis and isolation of its enantiomers.

Component in Combinatorial Chemistry Libraries for Discovery

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules, known as a library, in a short period. nih.govijpsonline.com These libraries are then screened for biological activity to identify lead compounds for drug discovery. iipseries.org The efficiency of combinatorial synthesis relies on the use of robust and high-yielding reactions and versatile building blocks. beilstein-institut.de

The bifunctional nature of this compound makes it a suitable building block for combinatorial library synthesis. Its two distinct reactive sites, the amine and the hydrazide, allow for the introduction of diversity at two different points in the molecule.

A possible combinatorial synthesis strategy using this compound is the "split-and-pool" method. nih.gov In this approach, a solid support (e.g., resin beads) is divided into several portions. A different building block is attached to the amine group of this compound on the beads in each portion. Then, all the beads are pooled together, mixed, and split again into portions. In the second step, a different set of building blocks is reacted with the hydrazide group. This process can be repeated to generate a large library of compounds where each bead carries a unique molecule.

The following table illustrates a hypothetical two-step combinatorial library synthesis using this compound.

| Step | Reaction | Diversity Elements (Examples) | Result |

| Step 1: Amine Functionalization | Acylation of the primary amine of this compound with a set of carboxylic acids (R¹-COOH). | R¹ = Aryl, Alkyl, Heterocyclic groups | A library of amides with a free hydrazide group. |

| Step 2: Hydrazide Functionalization | Reaction of the hydrazide group with a set of aldehydes or ketones (R²-CHO or R²R³-CO). | R² and R³ = Various organic moieties | A diverse library of hydrazones with different R¹ and R²/R³ substituents. |

The resulting library of compounds could then be screened for various biological activities, such as enzyme inhibition or receptor binding, to identify potential drug candidates. The structural information of the "hit" compounds can be determined by analyzing the specific bead.

Exploration of Biological Interactions at the Molecular and Cellular Level

Cellular Uptake and Intracellular Localization Mechanisms

The precise mechanisms governing the cellular uptake and subsequent intracellular localization of 3-Aminopropanehydrazide have not yet been definitively elucidated in scientific literature. However, based on the molecule's structural characteristics—a small, hydrophilic compound featuring both an amino group and a hydrazide moiety—and by drawing parallels with structurally related molecules, we can infer potential pathways for its transport across the plasma membrane and its distribution within the cell.

Small molecules can traverse the cell membrane through several established mechanisms, including passive diffusion, facilitated diffusion, and active transport. The specific route taken by this compound is likely influenced by its physicochemical properties, such as its low molecular weight, polarity, and the presence of functional groups capable of interacting with membrane components.

Inferred Cellular Uptake Mechanisms:

Given its hydrophilic nature, simple passive diffusion across the lipid bilayer—a process favored by small, nonpolar molecules—is less likely to be the primary mode of entry for this compound. khanacademy.orgnih.gov Instead, its uptake is more plausibly mediated by transport proteins embedded in the cell membrane. libretexts.org

One possibility is that this compound is recognized by amino acid transporters. scholaris.ca Cells possess a variety of transporters for the uptake of amino acids and related small molecules, and the aminopropane structure within this compound might be a suitable substrate for one or more of these transporters. This would constitute a form of facilitated diffusion or active transport, potentially allowing the cell to accumulate the compound against a concentration gradient. khanacademy.orglibretexts.org

Another potential route of entry is endocytosis, a process by which the cell engulfs extracellular substances. nih.gov While generally associated with larger molecules, certain small molecules can also be internalized through pathways such as macropinocytosis or clathrin-mediated endocytosis, particularly if they interact with cell surface receptors or other membrane components. nih.gov For instance, derivatives of 2-amino-1,3-propanediol (B45262) have been shown to act as agonists for S1P receptors, suggesting an interaction with cell surface proteins that could potentially lead to internalization.

The uptake of other small hydrazide-containing compounds has been observed to be influenced by factors such as lipophilicity; however, given the hydrophilic character of this compound, this is likely less of a driving factor for its uptake compared to transporter-mediated processes.

Inferred Intracellular Localization:

Following its entry into the cell, the subcellular distribution of this compound would be determined by its interactions with intracellular components and transport between organelles. As a small, water-soluble molecule, it could potentially be distributed throughout the cytoplasm.

There is also the possibility of localization to specific organelles. For example, if taken up by amino acid transporters, it might be expected to be found in compartments with high amino acid turnover, such as the mitochondria or the nucleus. Studies on other small molecules have shown accumulation in these organelles. For instance, some gemini (B1671429) surfactants have been found to accumulate in the nucleus and mitochondria.

Furthermore, some hydrazide derivatives have been noted to induce mitophagy, suggesting an interaction with mitochondria. While this was observed for more complex, lipophilic hydrazides, it opens the possibility that this compound could also have interactions within this organelle.

It is important to emphasize that these proposed mechanisms are inferential and based on the behavior of structurally analogous compounds. Direct experimental investigation, for example, through radiolabeling or fluorescent tagging of this compound, would be necessary to definitively identify its cellular uptake transporters and determine its precise subcellular localization.

Potential in Advanced Materials Science Applications

Development of Functional Biomaterials

A thorough review of scientific databases and materials science literature yielded no specific examples or research data on the use of 3-aminopropanehydrazide in the design and synthesis of functional biomaterials.

Design and Synthesis of Hydrogels via Hydrazide Crosslinking

There are no available studies that specifically describe the use of this compound as a crosslinking agent in the formation of hydrogels. The general principle of hydrazide crosslinking involves the reaction of the hydrazide group with an aldehyde or ketone to form a stable hydrazone bond. While this is a known method for hydrogel formation, the application of this compound in this context has not been documented in the reviewed literature.

Fabrication of Hybrid Organic-Inorganic Materials

There is no research available that details the use of this compound in the fabrication of hybrid organic-inorganic materials. Such materials often rely on coupling agents to bridge the interface between the organic and inorganic phases. While the amino and hydrazide groups of this compound could potentially interact with both phases, its specific application for this purpose has not been investigated in the available literature.

Surface Functionalization for Biointerface Engineering

No studies were found that describe the use of this compound for the surface functionalization of materials to engineer biointerfaces. Surface modification is a critical aspect of biomaterial design, often aimed at improving biocompatibility or introducing specific functionalities. The amine and hydrazide moieties of this compound present possibilities for surface grafting, but these have not been explored in the context of biointerface engineering according to the reviewed scientific literature.

Future Research Perspectives and Interdisciplinary Directions

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Discovery

For instance, machine learning models can be trained on existing data to generate new 3-aminopropanehydrazide derivatives with enhanced therapeutic properties or specific functionalities for material science applications. mdpi.com These autonomous workflows can integrate physics-based simulations with ML to expedite molecular design. nih.gov By combining AI with chemical knowledge and high-throughput experiments, the cycle time for developing new compounds can be substantially reduced. ijpsjournal.com However, the success of these models is highly dependent on the quality and diversity of the training data. ijpsjournal.com

Key AI/ML applications in this compound research:

| Application Area | AI/ML Technique | Potential Outcome |

|---|---|---|

| Drug Discovery | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design of novel analogs with improved binding affinity and selectivity. |

| Materials Science | Reinforcement Learning | Optimization of molecular structures for desired material properties like conductivity or stability. mdpi.com |

| Safety Assessment | Quantitative Structure-Toxicity Relationship (QSTR) models | Early prediction of potential toxicity, reducing late-stage failures. |

Exploration of Novel Reaction Pathways and Synthetic Methodologies

Future synthetic efforts will likely focus on developing more efficient, sustainable, and scalable methods for producing this compound and its derivatives. Green chemistry principles will be central, aiming to minimize waste, reduce energy consumption, and utilize less hazardous reagents. This includes the exploration of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity under mild conditions.

Flow chemistry is another promising area, offering precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and improved safety. The development of novel multi-component reactions, where several starting materials react in a single step to form a complex product, could also streamline the synthesis of diverse libraries of this compound derivatives for high-throughput screening.

Multidisciplinary Collaborations for Comprehensive Functionalization

The inherent versatility of the this compound structure, with its reactive amino and hydrazide functional groups, invites a multidisciplinary approach to explore its full potential. Collaborations between organic chemists, biochemists, pharmacologists, and materials scientists are crucial for the comprehensive functionalization and application of this compound.

For example, chemists can synthesize a range of derivatives, which are then evaluated by biologists for their efficacy against various diseases. In parallel, materials scientists could investigate the incorporation of these derivatives into polymers or other materials to create novel functional surfaces or smart materials. Such collaborations foster innovation by combining diverse expertise to solve complex scientific challenges.

Emerging Roles in Advanced Chemical Technologies and Nanotechnology

The unique chemical characteristics of this compound make it a valuable building block for advanced chemical technologies and nanotechnology. Its ability to form stable complexes with metal ions can be exploited in the development of new catalysts or sensors. The hydrazide group is particularly useful for bioconjugation, allowing for the attachment of this compound derivatives to biomolecules like proteins or antibodies for targeted drug delivery or diagnostic applications.

In nanotechnology, this compound can be used to functionalize the surface of nanoparticles, enhancing their stability and biocompatibility. rsc.org These functionalized nanoparticles can be designed for a variety of applications, from medical imaging to environmental remediation. The development of nano-scaled advanced materials is a key area of research to combat issues like antimicrobial resistance. rsc.org

Q & A

Q. What are the recommended methods for synthesizing 3-Aminopropanehydrazide in laboratory settings?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A common approach includes reacting hydrazine derivatives with appropriate carbonyl precursors under controlled conditions. For example:

- Hydrazine-carboxylate coupling : Reacting β-alanine hydrazide with protected amines in the presence of a coupling agent like EDC/HOBt.

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) to achieve >95% purity .

Key parameters : pH control (7–9), reaction temperature (60–80°C), and inert atmosphere (N₂) to prevent oxidation.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Respiratory protection (NIOSH-approved N95 masks) is advised for powder handling .

- Storage : Store in airtight containers at 2–8°C under desiccant (silica gel) to prevent hydrolysis. Stability studies indicate degradation <5% over 12 months under these conditions .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic environments to prevent decomposition.

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

- Purity analysis :

- Structural confirmation :

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data of this compound across different studies?

Contradictions often arise from variability in experimental design. Mitigation strategies include: